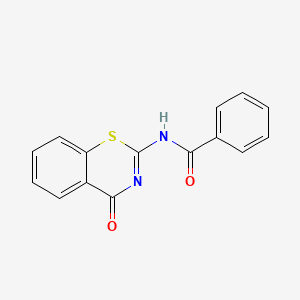

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O2S |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |

InChI |

InChI=1S/C15H10N2O2S/c18-13(10-6-2-1-3-7-10)16-15-17-14(19)11-8-4-5-9-12(11)20-15/h1-9H,(H,16,17,18,19) |

InChI Key |

QUQMZOJJCAYNOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Oxo 1,3 Benzothiazin 2 Yl Benzamide and Its Analogues

Established Synthetic Routes to the 1,3-Benzothiazine Core

The formation of the 1,3-benzothiazine core is a critical step in the synthesis of the target compound. Several established methods are available, each with its own advantages and limitations.

A common and versatile approach to the 1,3-benzothiazine core involves the cyclocondensation of 2-aminothiophenol with various electrophilic partners. This method takes advantage of the nucleophilic character of both the amino and thiol groups of 2-aminothiophenol.

The reaction of 2-aminothiophenol with β-ketoesters or β-diketones can lead to the formation of 1,4-benzothiazine derivatives. For instance, the condensation of 2-aminothiophenol with penta-2,4-dione in ethanol at room temperature has been reported to yield 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone nih.gov. Similarly, reacting 2-aminothiophenol with acetylacetone in methanol at room temperature can produce the same product in high yield nih.gov. The mechanism is believed to involve the oxidation of 2-aminothiophenol to bis(o-aminophenyl)disulfide, which then reacts with the dicarbonyl compound to form an enamine intermediate that subsequently cyclizes nih.gov.

Furthermore, the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides provides a facile and regioselective route to 1,4-benzothiazines. This reaction proceeds via the nucleophilic attack of the sulfur atom on the epoxide ring, followed by intramolecular cyclization of the amino group researchgate.netacgpubs.org. The regioselectivity of this reaction is governed by the strong nucleophilicity of the sulfur atom, which preferentially attacks the more electrophilic carbon of the epoxide researchgate.netacgpubs.org.

| Reactants | Product | Conditions | Key Features |

|---|---|---|---|

| 2-Aminothiophenol and β-Diketones | 1,4-Benzothiazine derivatives | Ethanol or Methanol, Room Temperature | Involves oxidation of 2-aminothiophenol and subsequent cyclization. |

| 2-Aminothiophenol and α-Cyano α-Alkoxy Carbonyl Epoxides | 1,4-Benzothiazine derivatives | Acetonitrile, Reflux | Highly regioselective due to the nucleophilicity of the sulfur atom. |

Carboxylic acid hydrazides can serve as precursors for the construction of heterocyclic rings, including those containing nitrogen and sulfur. While not a direct route to the 1,3-benzothiazine core itself, the chemistry of hydrazides is relevant in the broader context of synthesizing related heterocyclic systems. For example, hydrazides can be reacted with various electrophiles to form thiadiazole or other heterocyclic rings, which can then be further functionalized.

A general method for preparing acid hydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate rjptonline.orgosti.gov. This reaction is typically carried out in a solvent like ethanol and may require heating rjptonline.org. Continuous flow methodologies have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering advantages in terms of scalability and safety osti.gov.

The synthesis of 1,2-benzothiazine 1,1-dioxides can be achieved through a palladium-catalyzed tandem-cyclization of ynamides mdpi.com. Another approach involves a cobalt-catalyzed C-H activation of arylsulfonamides and their intermolecular heteroannulation with allenes, which provides a highly regioselective synthesis of aryl-fused sultams mdpi.com.

Intramolecular Michael addition reactions of sulfonimidoyl carbanions to α,β-unsaturated functional groups also provide a stereoselective route to benzothiazines nih.gov. This process can sometimes occur in a single pot during the N-arylation of a sulfoximine at elevated temperatures, with the same high degree of stereoselectivity as when the Michael addition is performed at low temperatures nih.gov.

A facile and regioselective synthesis of 1,4-benzothiazines has been achieved through the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol researchgate.netacgpubs.org. The regioselectivity is driven by the nucleophilic sulfur atom attacking the epoxide, followed by intramolecular cyclization of the amine researchgate.netacgpubs.org.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of benzothiazine derivatives.

For instance, a three-component reaction for the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones has been reported under solvent-free conditions nih.gov. An environmentally benign, one-pot three-component synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides has also been developed by reacting phthaloyl chloride with anilines and anthranilamide in water without a catalyst researchgate.net. Additionally, a one-pot, multicomponent synthesis of (4-oxothiazolidin-2-ylidene)benzamide derivatives has been achieved using unsymmetrical thioureas, various amines, and methyl bromoacetate researchgate.net.

| Reaction Type | Starting Materials | Product | Key Features |

|---|---|---|---|

| Three-component | 2-Methyl-2-phenyl-1,3-oxathiolan-5-one, Aldehydes, Amines | 3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones | Solvent-free conditions. |

| Three-component | Phthaloyl chloride, Anilines, Anthranilamide | 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides | Environmentally benign, uses water as a solvent. |

| Multi-component | Unsymmetrical thioureas, Amines, Methyl bromoacetate | (4-Oxothiazolidin-2-ylidene)benzamide derivatives | Convenient one-pot synthesis. |

Synthesis of the Benzamide (B126) Moiety and Amidation Strategies

Once the 1,3-benzothiazine core is in place, the final step is the formation of the benzamide linkage. This is typically achieved through standard amidation reactions.

The formation of the benzamide linkage in N-(4-oxo-1,3-benzothiazin-2-yl)benzamide and its analogues is generally accomplished through the condensation of an appropriate amine with a carboxylic acid or its derivative.

One common method involves the reaction of an aminobenzothiazole derivative with a benzoic acid derivative in the presence of a coupling agent. For example, N-(4-sulfamoylphenyl) benzamide derivatives have been synthesized from 4-aminobenzene-1-sulfonamide and benzoic acid derivatives using the peptide coupling reagents EDCI and HOBt researchgate.net.

Alternatively, the benzamide can be formed by reacting an amine with a benzoyl chloride derivative. This method was used in the synthesis of N-benzothiazol-2-yl benzamide analogs, where 3-(chlorosulfonyl)benzoic acid was first converted to the corresponding acid chloride with thionyl chloride and then reacted with 2-aminobenzothiazole japsonline.com.

Carbodiimide-promoted condensation is another effective method for forming the amide bond. Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) as condensing agents researchgate.net.

Derivatization and Structural Modification Strategies for this compound Analogues

The therapeutic potential of the this compound scaffold can be fine-tuned through various structural modifications. These strategies focus on altering the electronic and steric properties of the molecule to enhance its interaction with biological targets.

The reactivity of the 1,3-benzothiazin-4-one core towards substitution reactions is complex and influenced by the interplay of the heteroatoms and the carbonyl group.

Nucleophilic Substitution and Addition: The thiazine (B8601807) ring itself contains electrophilic centers susceptible to nucleophilic attack. The C-2 and C-4 carbonyl carbons are key sites for such reactions.

Attack at C-2: The 2-acylamino group can be displaced or modified. For instance, reacting 2-alkylthio-4H-3,1-benzothiazin-4-ones with secondary amines can lead to the formation of 2-amino-benzothiazinones via nucleophilic substitution, with methanethiol as a leaving group. nih.gov This suggests that the C-2 position is a viable site for introducing diverse amino substituents.

Attack at C-4: The carbonyl carbon at C-4 is highly electrophilic. Nucleophilic attack at this position often leads to ring-opening reactions. For example, treatment of 2-sec-amino-4H-3,1-benzothiazin-4-ones with amines can result in the cleavage of the thiazine ring to produce 2-thioureidobenzamides. nih.gov In more complex fused systems, such as pyrrolo[2,1-c] mdpi.comnih.govbenzothiazines, nucleophiles can attack the C-4 carbonyl, initiating a ring contraction through the cleavage of the S-C bond. beilstein-journals.org

These distinct reactivities allow for selective modifications at different positions of the benzothiazine core, enabling the synthesis of a diverse library of analogues.

Altering the substituents on the benzamide aromatic ring is a common and effective strategy for modifying the properties of the parent compound. A versatile method involves the functionalization of a benzoic acid precursor prior to its coupling with the 2-amino-1,3-benzothiazin-4-one core.

One prominent example of this strategy is the introduction of sulfonamide moieties. This can be achieved by first performing chlorosulfonation on benzoic acid to yield 3-(chlorosulfonyl)benzoic acid. This intermediate can then be reacted with a variety of primary or secondary amines to generate a library of benzamide precursors bearing different sulfonamide groups. Subsequent activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with 2-aminobenzothiazole (a related scaffold) has been shown to produce the desired N-heterocyclyl benzamide analogues in good yields. japsonline.com This approach allows for the systematic variation of the R-groups on the sulfonamide, enabling the exploration of structure-activity relationships.

Table 1: Examples of Modified Benzamide Precursors for Analogue Synthesis

| Precursor Starting Material | Reagents for Modification | Modified Intermediate |

|---|---|---|

| Benzoic Acid | 1. HSO₃Cl 2. R¹R²NH | 3-(R¹R²N-sulfonyl)benzoic acid |

| 4-Nitrobenzoic Acid | Fe / NH₄Cl or H₂/Pd-C | 4-Aminobenzoic acid |

This table is illustrative and based on common synthetic transformations.

Incorporating additional heterocyclic rings into the this compound structure can significantly impact its pharmacological profile by introducing new hydrogen bonding sites, altering solubility, and providing new steric features.

Heterocyclic moieties can be introduced at several positions:

At the C-2 Position: One of the most direct methods is to start with a precursor that already contains the desired heterocycle. For example, the cyclocondensation reaction used to form the benzothiazine ring can employ N-heterocyclic thioureas or related intermediates. This approach has been used to synthesize 2-hetaryl and 2-(hetaryl)ylidene substituted 1,3-benzothiazin-4-ones. researchgate.net

On the Benzamide Ring: The benzamide portion of the molecule can be readily modified to include heterocyclic substituents. This can be achieved by using a heterocyclic carboxylic acid (e.g., nicotinic acid, furan-2-carboxylic acid) in the final acylation step with 2-amino-1,3-benzothiazin-4-one.

Fused to the Benzothiazine Core: More advanced strategies involve the construction of fused ring systems. For example, pyrazole-fused 1,2-benzothiazine derivatives have been synthesized via intramolecular C-H activation or Suzuki-Miyaura coupling reactions. researchgate.net Although this modifies the core scaffold more significantly, it represents a powerful method for creating structurally novel and complex analogues.

Advanced Synthetic Techniques and Principles of Green Chemistry in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient, safe, and environmentally benign methods. The synthesis of benzothiazine derivatives has benefited from the application of these principles. mdpi.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient for building molecular complexity in a single step, reducing waste and saving time. A series of 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-ones have been synthesized in good yields through a one-pot reaction involving an amine, an aldehyde, and thiosalicylic acid in toluene. nih.gov This strategy is attractive for generating libraries of analogues by simply varying the starting components.

Green Solvents and Catalysts: The use of hazardous solvents and catalysts is a major concern in traditional synthesis. Research into the synthesis of benzothiazoles, a closely related class of compounds, has identified greener alternatives. These include using water or ethanol as solvents, employing recyclable catalysts like ammonium chloride (NH₄Cl), or using oxidizing agents like H₂O₂/HCl. mdpi.com Such methodologies are readily adaptable to the synthesis of the 1,3-benzothiazin-4-one core. For instance, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles has been achieved using catalysts like SnP₂O₇, which can be recovered and reused multiple times without loss of activity. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. This technique has been successfully applied to the synthesis of various heterocyclic systems, including 1,4-benzothiazine 1,1-dioxides, and represents a valuable tool for accelerating the synthesis of this compound analogues. mdpi.com

Table 2: Comparison of Synthetic Methodologies

| Technique | Advantages | Disadvantages | Reference Example |

|---|---|---|---|

| Conventional Step-wise Synthesis | Well-established, reliable | Time-consuming, more waste | Synthesis of 2-amino-4H-3,1-benzothiazin-4-ones from thioureidobenzoates nih.gov |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, diversity | Optimization can be complex | One-pot synthesis of benzothiazin-4-ones nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Requires specialized equipment | Synthesis of 4H-1,4-benzothiazine 1,1-dioxides mdpi.com |

| Green Catalysis | Reduced environmental impact, catalyst reusability | Catalyst may be expensive or require specific conditions | SnP₂O₇ catalyzed synthesis of benzothiazoles mdpi.com |

By integrating these advanced and green synthetic principles, the production of this compound and its derivatives can be made more efficient, sustainable, and cost-effective.

Investigation of Biological Activities of N 4 Oxo 1,3 Benzothiazin 2 Yl Benzamide and Its Analogues in Vitro

In Vitro Anticancer and Cytotoxic Activity

Molecular Mechanisms of Cytotoxicity and Apoptosis Induction

The cytotoxic effects of N-(4-oxo-1,3-benzothiazin-2-yl)benzamide and its analogues, particularly N-substituted benzamides and 1,4-benzothiazine derivatives, are often mediated through the induction of apoptosis. nih.govnih.gov Research into the molecular pathways has identified the intrinsic, or mitochondrial, pathway as a key mechanism. For instance, certain N-substituted benzamides have been shown to induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the apoptotic cascade, leading to the activation of caspase-9. nih.gov

Further downstream, the activation of executioner caspases, such as caspase-3, is a common feature. nih.gov Studies on 1,4-benzothiazine analogues have demonstrated their ability to activate not only caspase-3 but also the initiator caspase-8. nih.gov The process appears to be regulated by the Bcl-2 family of proteins, as overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit apoptosis induced by these compounds. nih.gov Interestingly, the induction of apoptosis by some N-substituted benzamides can occur independently of the p53 tumor suppressor protein, suggesting their potential efficacy in cancers with mutated or deficient p53. nih.gov The structure of the benzothiazine skeleton and the nature of its side chains play a crucial role in the potency of apoptosis induction. nih.gov For example, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine was found to decrease activity, while removing or modifying an alcoholic group on the side chain could increase it. nih.gov

Inhibition of Specific Oncogenic Targets (e.g., Protein Tyrosine Kinases, Cyclin-Dependent Kinases, Carbonic Anhydrase, Histone Deacetylase)

Analogues of this compound have been investigated for their ability to inhibit specific enzymes that play a critical role in cancer progression.

Carbonic Anhydrase (CA) Inhibition: Certain benzothiazole-containing sulfonamides have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and VII. nih.gov These enzymes are involved in regulating pH, and their inhibition can be a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govmdpi.com The inhibitory action is typically attributed to the sulfonamide moiety binding to the zinc ion in the enzyme's active site. mdpi.com

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is an important strategy in cancer therapy. frontiersin.orgnih.gov A benzamide (B126) derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated selective inhibition of class I HDACs, with potent activity against HDAC1, HDAC2, and HDAC3. frontiersin.org This inhibition can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis in cancer cells. frontiersin.org Similarly, novel 4-oxoquinazoline-based N-hydroxypropenamides, which share structural similarities, also showed potent HDAC inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzamide Derivatives | Histone Deacetylase 1 (HDAC1) | IC50 value of 95.2 nM | frontiersin.org |

| Benzamide Derivatives | Histone Deacetylase 2 (HDAC2) | IC50 value of 260.7 nM | frontiersin.org |

| Benzamide Derivatives | Histone Deacetylase 3 (HDAC3) | IC50 value of 255.7 nM | frontiersin.org |

| Benzothiazole (B30560) Sulfonamides | Carbonic Anhydrase (CA) | Identified as selective inhibitors of hCA VII | nih.gov |

Other Pharmacological Activities in Vitro

Beyond their anticancer potential, these compounds exhibit a wide array of other pharmacological effects in vitro.

Antioxidant Properties and Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, NO Scavenging)

Derivatives of 1,4-benzothiazine have demonstrated notable antioxidant activity. derpharmachemica.com The capacity of these compounds to act as antioxidants is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.comnih.gov In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies have shown that some 4H-1,4-benzothiazine derivatives possess moderate to good antioxidant activity. derpharmachemica.com The presence of halogen groups, such as chlorine (–Cl) and bromine (–Br), on the benzothiazine structure has been observed to enhance this radical scavenging activity. derpharmachemica.com Similarly, certain azolyl benzothiazine carboxamides have also been evaluated for their antioxidant potential. researchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, N-myristoyltransferase)

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Several benzothiazine and benzothiazolone derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. nih.govmdpi.com One study found that the benzothiazinone derivative designated 5Bd was a potent AChE inhibitor with an IC50 value of 8.48 μM in rat cortex homogenates. nih.gov Another series of benzothiazole–piperazine hybrids also showed modest to strong inhibition of AChE, with one compound exhibiting an IC50 of 2.31 μM. rsc.org

N-myristoyltransferase (NMT) Inhibition: NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of many proteins involved in cellular signaling and viability. nih.govnih.gov Its inhibition is being explored as a potential therapeutic strategy for parasitic infections and cancer. nih.govresearchgate.net Benzothiazole-based compounds have been identified as a family of molecules capable of inhibiting NMT from Plasmodium falciparum (PfNMT), the parasite responsible for malaria. nih.gov The potency of these inhibitors is linked to their ability to bind and stabilize the enzyme in a "closed" conformational state, effectively trapping the inhibitor inside the active site. mdpi.com

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzothiazinone (Compound 5Bd) | Acetylcholinesterase (AChE) | 8.48 µM (in rat cortex) | nih.gov |

| Benzothiazole–piperazine hybrid (Compound 12) | Acetylcholinesterase (AChE) | 2.31 µM | rsc.org |

| Benzothiazole-containing compounds | Plasmodium falciparum N-myristoyltransferase (PfNMT) | Values <50 µM reported | nih.gov |

Anticonvulsant Potential and Related Receptor Interactions

The benzothiazine framework and related structures have been incorporated into novel compounds screened for anticonvulsant activity. researchgate.net A series of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides were synthesized and evaluated using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net These tests help identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ). Certain derivatives showed activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net Similarly, other heterocyclic structures incorporating benzamide or thiazolidinone moieties have demonstrated anticonvulsant properties. researchgate.netnih.gov The mechanism of action for some related anticonvulsants, such as certain 1,3,4-oxadiazole (B1194373) derivatives, is believed to involve interaction with the GABAergic system, specifically showing binding affinity for the GABAA receptor. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives combining benzothiazole and benzamide pharmacophores have been evaluated for their anti-inflammatory and analgesic activities. biomedpharmajournal.orgcolab.ws The analgesic potential of these compounds is often assessed using methods like the tail-flick test in mice, which measures the response to a thermal pain stimulus. biomedpharmajournal.orgnuph.edu.ua In one study, several benzothiazole-benzamide compounds showed promising analgesic activity, with some being highly potent when compared to the standard drug diclofenac. biomedpharmajournal.org N-(6-bromobenzothiazol-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide was found to have an analgesic effect comparable to meloxicam. nuph.edu.ua The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing high selectivity for COX-2. colab.ws For example, certain N-(benzo[d]thiazol-2-yl) benzamide derivatives showed excellent COX-2 selectivity indices and significant inhibition of albumin denaturation, an in vitro marker of anti-inflammatory action. colab.ws

Modulatory Effects on Neurotransmitter Systems

Research into the biological activities of this compound and its analogues has revealed potential interactions with key components of neurotransmitter systems. Specifically, studies have focused on the cholinergic system by investigating the acetylcholinesterase (AChE) inhibitory activity of a series of 1,3-benzothiazin-4-one derivatives. Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased cholinergic activity.

In one study, a series of nineteen benzothiazin-4-one analogues were synthesized and evaluated for their in vitro AChE inhibitory activity in the cerebral cortex and hippocampus of rats. nih.gov The compound design was based on mimicking the functional groups of the neurotransmitter acetylcholine. nih.gov The results indicated that the inhibitory activity was more pronounced in the cerebral cortex than in the hippocampus. nih.gov

Among the synthesized compounds, one particular analogue, 2-butyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one , demonstrated the most significant AChE inhibition. nih.gov This finding suggests that the 1,3-benzothiazine-4-one scaffold could be a promising starting point for the development of new acetylcholinesterase inhibitors. nih.gov The investigation into these compounds also included preliminary cytotoxicity evaluations against human fibroblast cells to assess their potential for further development. nih.gov

The table below summarizes the in vitro acetylcholinesterase inhibitory activity for a selection of the studied benzothiazin-4-one analogues.

| Compound | Structure | IC₅₀ (µM) in Cerebral Cortex | IC₅₀ (µM) in Hippocampus |

|---|---|---|---|

| 5Bd | 2-butyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one | 8.48 | 39.80 |

Structure Activity Relationship Sar Studies of N 4 Oxo 1,3 Benzothiazin 2 Yl Benzamide Derivatives

Impact of Substituents on the Benzothiazine Core on Pharmacological Efficacy

The benzothiazine core, specifically the fused benzene (B151609) ring, provides a key site for substitution to modulate the molecule's electronic, steric, and lipophilic properties, which in turn significantly affects pharmacological efficacy. Research into 1,3-benzothiazin-4-one (BTZ) derivatives has demonstrated that even minor alterations to this ring can lead to substantial changes in biological activity. nih.gov

A prominent example is seen in the development of BTZ derivatives as anti-tubercular agents. A study evaluating N-alkyl and heterocycle substituted 1,3-benzothiazin-4-ones revealed critical SAR insights related to the core. nih.gov It was observed that substituents at the 6-position of the benzothiazine ring play an important role. For instance, the presence of either a nitro (NO₂) or a trifluoromethyl (CF₃) group at this position was found to be important for maintaining potent anti-tubercular activity in certain analogs. nih.gov This suggests that strong electron-withdrawing groups at this position are favorable for this specific biological target. This finding parallels SAR studies on the related benzothiazole (B30560) scaffold, where the introduction of a nitro or cyano group at the C-6 position was also found to enhance antiproliferative activity. mdpi.com

| Compound | Substituent at 6-position | Other Key Feature | MIC (μM) vs. M. tb H37Rv |

|---|---|---|---|

| BTZ043 racemate | -CF₃ | N-linked azaspirodecane | 0.002 |

| Analog 1 | -NO₂ | N-linked piperazine | 0.004 |

| Analog 2 | -CF₃ | N-linked piperazine | 0.004 |

| Compound 8o | -CF₃ | N-linked azaspirodithiolane | 0.0001 |

Influence of Modifications to the Benzamide (B126) Moiety on Biological Activity

The benzamide moiety is a well-established pharmacophore in drug design, valued for its ability to form crucial hydrogen bonds and participate in various intermolecular interactions. nih.govnih.gov Modifications to the phenyl ring of the benzamide group in N-(4-oxo-1,3-benzothiazin-2-yl)benzamide derivatives can profoundly alter biological activity by changing the molecule's binding orientation, electronic distribution, and steric profile.

Studies on closely related 2,3-dihydro-4H-benzo[e] mdpi.comnih.govthiazin-4-ones, which feature an aryl group at the 2-position analogous to the benzamide's phenyl group, have provided significant SAR data. In a series synthesized as potential acetylcholinesterase (AChE) inhibitors, substitutions on this phenyl ring were critical for potency. nih.gov The introduction of electron-withdrawing or electron-donating groups at the para-position led to a wide range of inhibitory activities. For example, a para-nitro (p-NO₂) substituted derivative (5Bd ) was the most potent compound against AChE in the rat cortex, with an IC₅₀ of 8.48 μM. In contrast, derivatives with para-methoxy (5Ae ) or para-fluoro (5Af ) groups showed significantly lower, yet still notable, activity. nih.gov This indicates that the electronic nature of the substituent on the benzamide ring directly influences the interaction with the enzymatic target.

The following table summarizes the AChE inhibitory activity of several 2-aryl-substituted benzothiazinones, illustrating the impact of modifying the "benzamide" portion of the molecule.

| Compound | Substituent on Phenyl Ring (R) | IC₅₀ (μM) |

|---|---|---|

| 5Bd | 4-NO₂ | 8.48 |

| 5Ac | 4-CH₃ | 15.84 |

| 5Ag | 4-SO₂CH₃ | 25.11 |

| 5Af | 4-F | 42.65 |

| 5Ae | 4-OCH₃ | 50.11 |

These findings underscore the sensitivity of the biological target to the electronic and steric properties of the benzamide moiety. The para-position appears to be a critical interaction point, where modulating the substituent can fine-tune the inhibitory potency.

Role of Linker Chemistry and Conformational Flexibility in Activity Modulation

The amide linker is not merely a passive spacer; its conformational flexibility can have a significant energetic impact on binding affinity. nih.gov The resonance between the nitrogen lone pair and the carbonyl π-system imparts a partial double-bond character to the C-N bond. mdpi.com This restricts free rotation, leading to the existence of distinct planar conformers (e.g., ap and sp conformations). This restricted rotation makes the linker relatively rigid, which can be advantageous. Excessive conformational flexibility in a linker can increase the entropic penalty upon binding, as the molecule must be "frozen" into a single bioactive conformation, which is energetically unfavorable. nih.gov A more rigid linker, like the amide group, reduces this entropic cost, potentially leading to higher binding affinity.

Studies on various molecular systems have shown that linker rigidity can enhance potency. mdpi.com The specific geometry of the amide bond also positions the amide proton (N-H) and carbonyl oxygen (C=O) as key hydrogen bond donors and acceptors, respectively. The spatial orientation of these groups, dictated by the linker's conformation, is crucial for establishing specific interactions with amino acid residues in a target protein's active site. Therefore, the amide linker plays a dual role: it maintains the two key pharmacophoric regions (benzothiazine and benzamide) in a well-defined spatial orientation while also providing essential hydrogen bonding capabilities. Any modification that alters the planarity or rotational barrier of this amide bond could disrupt the optimal binding geometry and reduce biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazine derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their pharmacological effects, thereby guiding the design of more potent analogs. nih.gov

The general QSAR methodology involves several steps: building the 3D structures of the compounds, calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, hydrophobic), using statistical methods to build a mathematical model correlating these descriptors with activity, and finally, validating the model's predictive power. nih.gov

In another study on a related series of N-(4-oxo-thiazolidin-3-yl) benzamides with cytotoxic activity, a successful QSAR model was developed that correlated activity with descriptors such as XlogP (a measure of lipophilicity), kaapa2 (a molecular shape index), and Quadrupole1 (an electronic descriptor). nih.gov The high correlation coefficient (r² = 0.941) indicated that lipophilicity, molecular shape, and electronic charge distribution are the primary drivers of activity for this scaffold. nih.gov These studies demonstrate that QSAR models for benzothiazine-based compounds often highlight the importance of:

Lipophilicity (e.g., XlogP): Influences membrane permeability and hydrophobic interactions.

Steric/Shape Parameters (e.g., WHIM, kaapa2): Dictate the goodness of fit into the target's binding site.

Electronic Properties (e.g., Quadrupole moments): Govern electrostatic and polar interactions.

By leveraging these predictive models, researchers can screen virtual compounds before synthesis, prioritizing candidates with a higher probability of success and accelerating the drug discovery process.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biomolecules like enzymes and receptors are themselves chiral. mdpi.com While the parent this compound is achiral, derivatives can be synthesized that contain one or more stereocenters, leading to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities.

Chirality in this scaffold is commonly introduced at the C2 position of the thiazine (B8601807) ring, particularly in the 2,3-dihydro-1,3-benzothiazin-4-one derivatives. nih.gov The tetrahedral carbon at C2, when substituted with two different groups (in addition to the ring nitrogen and sulfur), becomes a chiral center. The resulting (R) and (S) enantiomers will have identical physical properties but will differ in their three-dimensional arrangement.

This difference in spatial arrangement can lead to profound differences in biological activity, a phenomenon known as enantioselectivity. One enantiomer may fit perfectly into a target's binding site, leading to high potency, while the other may fit poorly or not at all, resulting in low or no activity. This is because the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) required for binding can only be achieved with a precise 3D orientation of the ligand's functional groups.

For instance, studies on other chiral heterocyclic compounds have demonstrated the critical nature of stereochemistry. In a series of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake and/or target interaction was highly stereoselective. mdpi.com Although specific enantiomer studies on this compound are not widely reported, the principles of stereoselectivity are fundamental. It is highly probable that if a chiral center is introduced, one enantiomer will be significantly more active than the other. This underscores the importance of synthesizing and testing enantiomerically pure compounds during drug development to identify the true active agent (the eutomer) and avoid potential issues from the less active or inactive isomer (the distomer).

Computational Chemistry and Molecular Modeling of N 4 Oxo 1,3 Benzothiazin 2 Yl Benzamide

Virtual Screening and Ligand-Based Drug Design Approaches

Further research and publication of data specifically on N-(4-oxo-1,3-benzothiazin-2-yl)benzamide are required before a detailed and accurate article on its computational chemistry and molecular modeling can be composed.

Conclusion and Future Perspectives in Academic Research on N 4 Oxo 1,3 Benzothiazin 2 Yl Benzamide

Synthesis of Novel Scaffolds and Derivatives for Enhanced Bioactivity

The future of synthetic chemistry concerning N-(4-oxo-1,3-benzothiazin-2-yl)benzamide will focus on the creation of diverse chemical libraries to establish robust Structure-Activity Relationships (SAR). Building on established methods for synthesizing 4H-3,1-benzothiazin-4-ones, which often start from anthranilic acid derivatives, future work will likely incorporate more innovative and efficient strategies. researchgate.netresearchgate.net

Key future directions include:

Combinatorial Chemistry: Developing high-throughput methods to generate a wide range of derivatives. This will involve systematic modifications at key positions, such as substitutions on the benzothiazine core and the benzamide (B126) phenyl ring, to explore how these changes affect biological activity.

Green Chemistry Approaches: The adoption of environmentally benign synthetic methods, such as microwave-assisted synthesis, one-pot reactions, and the use of eco-friendly solvents and catalysts, will be crucial. nih.gov These approaches not only reduce the environmental impact but often improve reaction times and yields. nih.gov

Scaffold Hopping and Isosteric Replacement: Future research will explore the replacement of the benzothiazine or benzamide moieties with other heterocyclic systems to create novel scaffolds. This bioisosteric replacement can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Table 1: Potential Synthetic Strategies for Future Exploration

| Strategy | Description | Potential Advantages |

| Multi-Component Reactions | Combining three or more reactants in a single step to form complex molecules. | High efficiency, atom economy, reduced waste. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Improved safety, scalability, and reproducibility. |

| Catalytic C-H Activation | Directly functionalizing carbon-hydrogen bonds to add new substituents. | Increased synthetic efficiency, access to novel derivatives. |

Advanced Mechanistic Investigations into Biological Targets

While the broader class of benzothiazines is known for a variety of biological effects, the specific molecular targets of this compound and its future derivatives remain to be elucidated. Future research must move beyond preliminary screening to pinpoint the precise mechanisms of action.

Prospective research avenues include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify the protein targets with which these compounds interact. For instance, related benzothiazinones have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting a potential role in neurodegenerative diseases. researchgate.net

Enzyme Inhibition and Receptor Binding Assays: Once potential targets are identified, comprehensive enzymatic and binding assays will be necessary to quantify the inhibitory or modulatory effects. This will help determine key parameters like IC50/EC50 values and binding affinities.

Cellular Pathway Analysis: Investigating how these compounds affect intracellular signaling pathways. Techniques like Western blotting, reporter gene assays, and immunofluorescence can reveal the downstream consequences of target engagement, clarifying whether the compounds induce apoptosis, inhibit inflammation, or modulate other critical cellular processes. For example, studies on related compounds have demonstrated anticonvulsant activity, suggesting interaction with targets like GABA-Aergic receptors. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

A significant future direction for understanding the systemic effects of this compound derivatives is the integration of multi-omics technologies. This approach provides a holistic view of the biological impact of a compound, moving beyond a single target to a systems-level understanding.

Future research should focus on:

Transcriptomics: Using RNA-sequencing to analyze how treatment with these compounds alters gene expression profiles in cells or tissues. This can reveal the broader cellular pathways that are affected and help predict both therapeutic effects and potential toxicity.

Proteomics: Employing mass spectrometry-based proteomics to study changes in protein expression and post-translational modifications following compound exposure. This can directly validate target engagement and uncover off-target effects.

Metabolomics: Analyzing the global metabolic profile to understand how the compounds alter cellular metabolism. This is particularly relevant for applications in cancer or metabolic diseases.

Integrated Data Analysis: The primary challenge and opportunity will be to integrate these large datasets using bioinformatics and systems biology approaches. This will allow researchers to construct comprehensive models of the compound's mechanism of action and identify potential biomarkers for efficacy or toxicity.

Development of Predictive Models for Rational Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, and its application will be vital for the rational design of novel this compound derivatives.

Future efforts in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models by correlating the structural features of a library of synthesized derivatives with their measured biological activities. These models can then predict the activity of new, yet-to-be-synthesized compounds, guiding synthetic efforts toward more potent molecules.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) essential for biological activity. This pharmacophore can be used to screen virtual libraries for new hits with diverse chemical scaffolds.

Machine Learning and AI: Employing advanced machine learning algorithms to build predictive models for not only bioactivity but also for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com This can help prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures.

Table 2: Computational Approaches for Future Drug Design

| Computational Method | Application in Drug Discovery | Expected Outcome |

| Molecular Docking | Predicts the binding orientation of a molecule to its target protein. | Identification of key binding interactions; prioritization of compounds. |

| Molecular Dynamics (MD) | Simulates the movement of the protein-ligand complex over time. | Assessment of binding stability and conformational changes. nih.gov |

| Density Functional Theory (DFT) | Calculates electronic properties of molecules. | Understanding of molecular reactivity and electronic structure. nih.govresearchgate.net |

| ADMET Prediction | In silico models to predict pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. mdpi.com |

Synergistic Research Combining Experimental and Computational Approaches

The most rapid and effective progress will be achieved through a tightly integrated, iterative cycle of computational design and experimental validation. This synergistic approach ensures that laboratory work is guided by predictive models and that computational models are continuously refined with real-world data.

The future workflow should involve:

Computational Screening: Using docking and QSAR models to screen virtual libraries and design a small, focused set of high-potential derivatives.

Targeted Synthesis: Synthesizing the prioritized compounds using efficient and modern chemical methods.

High-Throughput Biological Evaluation: Testing the synthesized compounds in relevant in vitro assays to determine their activity and validate computational predictions.

Model Refinement: Feeding the experimental results back into the computational models to improve their predictive power.

This closed-loop approach accelerates the discovery of lead compounds by minimizing the trial-and-error nature of traditional synthesis and testing. nih.gov By combining the predictive power of in silico methods with the definitive results of experimental biology, the path to developing clinically relevant drugs based on the this compound scaffold can be significantly shortened.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-oxo-1,3-benzothiazin-2-yl)benzamide?

Answer:

The synthesis typically involves amide coupling between a benzothiazinone derivative and a benzoyl chloride. A common approach includes:

Thiazinone precursor preparation : Cyclization of 2-aminobenzenethiols with carbonyl reagents (e.g., phosgene) under reflux in anhydrous conditions to form the 1,3-benzothiazin-4-one core.

Amide bond formation : Reacting the thiazinone amine with benzoyl chloride in pyridine or dichloromethane with a base (e.g., triethylamine) to facilitate coupling .

Key validation steps : Monitor reaction progress via TLC (hexane/EtOAc gradients) and confirm purity using HPLC. Characterize intermediates via -NMR (DMSO-) and mass spectrometry .

Advanced: How can crystallographic data discrepancies during refinement be resolved for this compound?

Answer:

Discrepancies often arise from twinning , disordered solvent , or overfitting . Mitigation strategies include:

- Using SHELXL for refinement: Leverage its robust parameterization for handling anisotropic displacement parameters and hydrogen-bonding networks .

- Multi-scan absorption correction : Apply corrections (e.g., SADABS) during data collection to minimize intensity errors .

- Validate models with ORTEP-3 : Visualize thermal ellipsoids to identify over-refined atoms and adjust occupancy ratios for disordered regions .

Example : A similar benzamide derivative () refined in space group with , highlighting the importance of rigorous symmetry checks.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- - and -NMR : Confirm proton environments (e.g., benzamide carbonyl at ~168 ppm) and aromatic ring substitutions. Use DMSO- for solubility and peak resolution .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, N-H bend at ~1550 cm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks () and fragmentation patterns to confirm molecular weight .

Advanced: How to design a biological study evaluating antitumor activity of this compound?

Answer:

In vitro screening : Use MTT assays on cancer cell lines (e.g., HepG2, 769-P renal carcinoma) with IC determination. Include positive controls (e.g., doxorubicin) .

Mechanistic studies :

- Cell cycle analysis : Flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest.

- Apoptosis assays : Annexin V-FITC/PI staining to quantify early/late apoptotic populations .

Target identification : Perform molecular docking (e.g., AutoDock Vina) against enzymes like PARP-1 or PFOR, guided by structural analogs (e.g., nitazoxanide derivatives) .

Basic: What steps optimize crystallization for X-ray diffraction studies?

Answer:

Solvent selection : Use slow-evaporation methods with methanol/ethanol or DMSO/water mixtures.

Temperature control : Gradual cooling from reflux to room temperature to promote ordered lattice formation.

Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation ( Å). Process data with SHELXTL for structure solution and refinement .

Example : A related benzamide () crystallized in with Å, Å, Å, achieving .

Advanced: How to address low yields in amide coupling reactions during synthesis?

Answer:

Catalyst optimization : Replace traditional bases with coupling agents like EDCI/HOBt or DCC to enhance efficiency.

Solvent effects : Switch from pyridine to DMF or THF for improved solubility of intermediates.

Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining high purity (>95%) .

Validation : Monitor by -NMR for residual starting materials and quantify yields via gravimetric analysis after column chromatography (silica gel, hexane/EtOAc) .

Basic: What computational tools predict electronic effects of substituents on the benzothiazinone ring?

Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- SAR analysis : Correlate substituent electronegativity (e.g., -Br, -OCH) with bioactivity using regression models (e.g., Hansch analysis) .

Advanced: How to validate hydrogen-bonding networks in the crystal lattice?

Answer:

Hydrogen bond analysis : Use PLATON to identify classical (N-H···O) and non-classical (C-H···F) interactions.

Packing diagrams : Generate with Mercury to visualize dimer formation (e.g., centrosymmetric dimers via N-H···N bonds) .

Thermal motion checks : Ensure isotropic displacement parameters () for H-bond donors/acceptors are within 0.02–0.05 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.